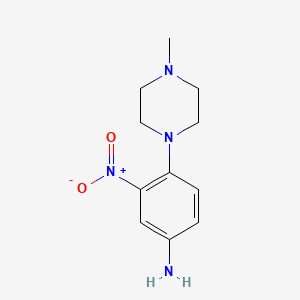

3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKLOFJXWXDNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250819 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-67-9 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-1-piperazinyl)-3-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-4-(4-methylpiperazin-1-yl)aniline synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, notably tyrosine kinase inhibitors such as Imatinib.[1][2] This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines methods for characterization and quality control, and provides essential safety and handling information. The synthesis is predicated on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, designed for reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₁H₁₆N₄O₂, MW: 236.28 g/mol ) is a critical building block in medicinal chemistry.[3] Its structure, featuring a nitroaniline core coupled with a methylpiperazine moiety, makes it a versatile precursor for the synthesis of complex heterocyclic molecules with significant biological activity.

The synthetic strategy detailed herein employs a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored for its reliability, high efficiency, and the ready availability of starting materials. The core transformation involves the reaction of 4-chloro-3-nitroaniline with N-methylpiperazine .

Causality of the Synthetic Choice

The choice of an SNAr mechanism is deliberate and scientifically grounded. The benzene ring of 4-chloro-3-nitroaniline is "activated" towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro (-NO₂) group. This group, positioned ortho to the chloro leaving group, plays a crucial role in stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[4][5] This electronic effect is fundamental to the success and efficiency of the synthesis.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nitrogen atom of N-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the aromatic ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, yielding the final product, this compound.

The overall reaction is facilitated by a base, such as potassium carbonate, which neutralizes the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Caption: Fig. 1: S-N-Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints for reaction monitoring.

Reagent and Solvent Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Moles (equiv.) | Amount | CAS No. |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | - | 1.0 | 17.26 g | 635-22-3 |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 0.903 g/mL | 1.2 | 13.3 mL | 109-01-3 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 2.0 | 27.64 g | 584-08-7 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 g/mL | - | 150 mL | 68-12-2 |

Step-by-Step Methodology

Caption: Fig. 2: Experimental Synthesis Workflow

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe connected to a heating mantle. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

-

Charging Reagents: To the flask, add 4-chloro-3-nitroaniline (17.26 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and dimethylformamide (DMF, 150 mL).[6]

-

Addition of Nucleophile: Begin stirring the mixture and add N-methylpiperazine (13.3 mL, 0.12 mol) dropwise over 10-15 minutes.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the 4-chloro-3-nitroaniline spot indicates reaction completion. This typically takes 12-24 hours.

-

Workup - Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 600 mL of ice-cold water while stirring. A yellow-orange solid should precipitate.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons, piperazine ring protons, and the N-methyl group protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to the distinct carbon atoms in the aromatic and piperazine rings. |

| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (237.13 g/mol ). |

| Melting Point | Purity Assessment | A sharp melting point range, consistent with literature values (approx. 152-155 °C).[7] |

| FT-IR | Functional Group Analysis | Characteristic absorption bands for N-H (aniline), C-H, C=C (aromatic), and N-O (nitro) stretches. |

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory. All operations should be conducted inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Chemical Hazards:

-

4-Chloro-3-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[10]

-

N-Methylpiperazine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

DMF: A reproductive toxin. Can be absorbed through the skin.

-

Nitroanilines (General): Can be toxic and may pose health risks. Proper handling and disposal are crucial.[11][12]

-

-

Handling: Avoid inhalation of dust and vapors.[13] Prevent contact with skin and eyes.[8] Ensure adequate ventilation.[9]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not discharge into drains.[10]

Conclusion

This guide outlines a robust and well-characterized protocol for the synthesis of this compound via nucleophilic aromatic substitution. By understanding the underlying chemical principles and adhering to the detailed experimental and safety procedures, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. WO2010014022A1 - A process for the preparation of imatinib - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin - Google Patents [patents.google.com]

- 7. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.es [fishersci.es]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Nitro-4-(4-methylpiperazin-1-yl)aniline CAS number lookup

An In-Depth Technical Guide to 3-Nitro-4-(4-methylpiperazin-1-yl)aniline (CAS: 5367-67-9)

Abstract

This guide provides a comprehensive technical overview of this compound, identified by CAS Number 5367-67-9.[1][2] As a substituted nitroaniline containing a methylpiperazine moiety, this compound is a versatile intermediate in organic synthesis. Its structural features make it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides an expert-driven perspective on its synthesis via nucleophilic aromatic substitution, explores its applications as a precursor to more complex molecules, and outlines critical safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Properties

This compound is an organic compound recognized for its role as a synthetic intermediate.[3] Its structure incorporates an aniline ring activated by a nitro group and functionalized with a 1-methylpiperazine substituent. This combination of functional groups dictates its chemical reactivity and utility.

| Property | Value | Source |

| CAS Number | 5367-67-9 | [1][2] |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)-3-nitroaniline | [1] |

| Molecular Formula | C11H16N4O2 | [1][2][4] |

| Molecular Weight | 236.27 g/mol | [1][2] |

| Appearance | Yellow solid (typical for nitroanilines) | [5] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis and Mechanism: A Scientist's Perspective

The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is mechanistically favored due to the specific electronic arrangement of the aniline precursor.

Causality of the Synthetic Choice:

The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to a leaving group (typically a halogen like fluorine or chlorine) is critical. This nitro group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The incoming nucleophile, 1-methylpiperazine, can then readily displace the leaving group to form the desired product. The choice of a halogenated precursor like 4-Fluoro-3-nitroaniline or 4-Chloro-3-nitroaniline is standard for this class of reaction.

Illustrative Synthetic Pathway

Caption: Nucleophilic Aromatic Substitution (SNAr) to form the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Chloro-3-nitroaniline (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as a base, and Dimethyl sulfoxide (DMSO) as the solvent.

-

Inert Atmosphere: Purge the system with nitrogen for 15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions.

-

Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) to the stirring mixture. The excess ensures the complete consumption of the limiting reactant.

-

Heating and Monitoring: Heat the reaction mixture to 80-100°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically more polar, product spot.

-

Workup and Isolation: After completion (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with water to remove inorganic salts and residual DMSO. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product with high purity.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical building block. Its structure contains three key points for further chemical modification: the aniline amino group, the nitro group, and the tertiary amine of the piperazine ring.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The nitroaniline scaffold is a common feature in many biologically active molecules. The nitro group can be readily reduced to an amine using reagents like iron powder in acidic conditions or catalytic hydrogenation (H₂/Pd-C).[3][6] This generates a diamine derivative, a crucial precursor for synthesizing a wide range of heterocyclic compounds and other complex molecules, including kinase inhibitors for oncology research. For instance, a related compound, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, is a key intermediate in the synthesis of Nintedanib, a triple angiokinase inhibitor.[7]

-

Scaffold in Medicinal Chemistry: While specific biological activity for this exact compound is not widely reported, its isomer, 3-(4-Methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of SIRT6, an enzyme linked to aging and metabolic regulation.[3] This highlights the potential of the 4-(4-methylpiperazin-1-yl)-nitroaniline scaffold as a starting point for designing new therapeutic agents.

-

Dye Synthesis: Nitroaniline derivatives have historically been used as precursors for azo dyes and other colorants.[5]

Workflow in Drug Discovery

The following diagram illustrates how an intermediate like this compound fits into a typical drug discovery pipeline.

Caption: Role of the intermediate in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

-

May cause skin, eye, and respiratory tract irritation.[2]

-

The toxicological properties have not been thoroughly investigated, and caution is advised.[2]

-

Related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[8]

| Precautionary Measure | Protocol |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[8][9] |

| Handling | Avoid dust formation and inhalation.[2] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] |

| Disposal | Dispose of contents and container to an approved waste disposal plant, following local, regional, and national regulations.[8][9] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][9]

-

Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[2][9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Conclusion

This compound (CAS: 5367-67-9) is a strategically important chemical intermediate. Its synthesis is governed by the principles of nucleophilic aromatic substitution, made efficient by its inherent electronic properties. While its primary application is as a molecular scaffold for the creation of more complex, high-value compounds in pharmaceutical and materials research, its handling requires adherence to strict safety protocols common for aromatic nitro compounds. This guide provides the foundational knowledge for researchers and scientists to utilize this compound effectively and safely in their work.

References

- 1. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. capotchem.cn [capotchem.cn]

- 3. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide

Molecular Structure and Overview

3-Nitro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative containing a nitro group, a secondary amine, and a tertiary amine within a piperazine ring. The molecular formula is C₁₁H₁₆N₄O₂ and the molecular weight is 236.27 g/mol .[1][2] The accurate characterization of this molecule is crucial for its application in pharmaceutical research and development, where structure confirmation and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the piperazine ring protons, the N-methyl protons, and the amine protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H-2 (aromatic) | 7.5 - 7.7 | d | 1H | J ≈ 2-3 Hz |

| H-6 (aromatic) | 7.0 - 7.2 | dd | 1H | J ≈ 8-9 Hz, 2-3 Hz |

| H-5 (aromatic) | 6.8 - 7.0 | d | 1H | J ≈ 8-9 Hz |

| -NH₂ (amine) | 5.0 - 5.5 | s (broad) | 2H | N/A |

| Piperazine (-CH₂-) | 3.0 - 3.2 | t | 4H | J ≈ 5-6 Hz |

| Piperazine (-CH₂-) | 2.4 - 2.6 | t | 4H | J ≈ 5-6 Hz |

| N-CH₃ (methyl) | 2.2 - 2.4 | s | 3H | N/A |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons: The nitro group is a strong electron-withdrawing group, which deshields the ortho proton (H-2), shifting it significantly downfield. The amino group is an electron-donating group, which shields the ortho and para protons. The piperazine group also has a slight electron-donating effect. The interplay of these effects leads to the predicted chemical shifts and multiplicities.

-

Amine Protons: The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.

-

Piperazine and N-Methyl Protons: The protons on the piperazine ring and the N-methyl group are in a more aliphatic environment and thus appear upfield. The two sets of piperazine protons are expected to be triplets due to coupling with their neighbors.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (aromatic) | 150 - 155 |

| C-1 (aromatic) | 145 - 150 |

| C-3 (aromatic) | 135 - 140 |

| C-2 (aromatic) | 125 - 130 |

| C-6 (aromatic) | 115 - 120 |

| C-5 (aromatic) | 110 - 115 |

| Piperazine (-CH₂-) | 50 - 55 |

| Piperazine (-CH₂-) | 45 - 50 |

| N-CH₃ (methyl) | 40 - 45 |

Causality Behind Predicted Chemical Shifts:

-

The carbons directly attached to the nitrogen and nitro groups (C-1, C-3, and C-4) are significantly deshielded and appear downfield.

-

The other aromatic carbons appear at intermediate chemical shifts.

-

The aliphatic carbons of the piperazine ring and the N-methyl group are shielded and appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2800 - 3000 | Stretching |

| N-O (nitro) | 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric stretching |

| C=C (aromatic) | 1450 - 1600 | Ring stretching |

| C-N (amine) | 1250 - 1350 | Stretching |

Interpretation of Key Bands:

-

The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be characteristic of a primary amine (-NH₂).

-

Strong absorption bands for the nitro group are expected and are highly diagnostic.

-

The C-N stretching and aromatic C=C stretching bands will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 236, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of a nitro group (-NO₂) would result in a fragment at m/z = 190.

-

Cleavage of the piperazine ring is expected. A characteristic fragment would be the loss of the N-methyl group, leading to a peak at m/z = 221. Another common fragmentation would be the cleavage of the C-N bond between the aromatic ring and the piperazine, leading to fragments corresponding to the substituted aniline and the methylpiperazine cation.

-

A significant peak at m/z = 57 corresponding to the [C₃H₇N]⁺ fragment from the piperazine ring is also anticipated.

-

Diagram of Predicted Mass Spec Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standardized protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a coupled technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow Diagram

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and Mass Spectrometry data for this compound. By following the outlined experimental protocols, researchers can acquire and analyze the spectroscopic data to unequivocally confirm the structure and purity of this compound. The predictive nature of this guide serves as a valuable resource for anticipating spectral features and aiding in the interpretation of experimentally obtained data.

References

Discovery and history of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline as a SIRT6 inhibitor

An In-Depth Technical Guide to the Discovery and Characterization of a Novel SIRT6 Inhibitor: The Case of 5-(4-methylpiperazin-1-yl)-2-nitroaniline

Abstract

Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including metabolism, DNA repair, and inflammation, making it a compelling target for therapeutic intervention in a range of diseases from type 2 diabetes to cancer.[1][2][3] The development of potent and selective small-molecule inhibitors is crucial for both elucidating its complex biology and advancing new therapeutic strategies. This guide provides a comprehensive technical overview of the discovery, characterization, and preclinical validation of a novel class of SIRT6 inhibitors. While the initial query focused on a specific isomer, the significant body of published research points to the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent and selective lead compound. We will therefore focus on the well-documented discovery and history of this specific molecule, a paradigmatic example of modern scaffold-based drug discovery.

Introduction: SIRT6 as a High-Value Therapeutic Target

Sirtuins are a family of seven (SIRT1-7) NAD⁺-dependent protein deacylases that are pivotal in cellular signaling and homeostasis.[4] SIRT6, a chromatin-associated sirtuin, is primarily located in the nucleus and plays a crucial role in regulating genome stability, glucose metabolism, and inflammatory responses.[5][6][7] It functions by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which are key epigenetic marks.[5][6]

The multifaceted roles of SIRT6 present a dual therapeutic rationale:

-

Activation is pursued for its potential benefits in longevity and metabolic health.[3][8]

-

Inhibition is a promising strategy for diseases where SIRT6 activity is detrimental. For instance, by inhibiting SIRT6, the expression of glucose transporter 1 (GLUT1) can be upregulated, enhancing glucose uptake and presenting a potential treatment avenue for type 2 diabetes.[1][9][10] Furthermore, given SIRT6's context-dependent role as a tumor promoter in certain cancers, its inhibition is also being explored as an anti-cancer strategy.[3][11][12]

Despite this potential, the development of specific SIRT6 modulators has lagged behind other sirtuins, with a notable scarcity of potent and selective inhibitors.[2][13] This guide chronicles the successful identification of a new chemical scaffold that addresses this gap.

The Discovery Pathway: From Scaffold to Lead Compound

The discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (referred to as compound 6d in the primary literature) exemplifies a rational, scaffold-based drug discovery approach.[10] The journey began with the identification of the 1-phenylpiperazine skeleton as a promising starting point for SIRT6 inhibition.

Discovery Strategy: A Logic-Driven Workflow

The research team employed a systematic workflow designed to identify a novel chemical entity with potent and selective SIRT6 inhibitory activity. This process is a foundational model for modern small-molecule drug discovery.

Caption: High-level workflow for the discovery and validation of a novel SIRT6 inhibitor.

Structure-Activity Relationship (SAR) Analysis

The core of the discovery process involved synthesizing a series of derivatives based on the 1-phenylpiperazine scaffold and evaluating their inhibitory activity against SIRT6. This systematic modification allowed the team to understand how different chemical groups at various positions on the scaffold influenced potency. The key finding was that an aniline derivative with a nitro group at the ortho position and a 4-methylpiperazin-1-yl group at the para position to the nitro group yielded the most potent compound, 6d .[10]

| Compound ID | Modifications | SIRT6 IC₅₀ (μM) |

| Initial Hit | (Scaffold) 1-phenylpiperazine derivative | >100 |

| Analogue 1 | Introduction of nitroaniline moiety | ~50 |

| Analogue 2 | Optimization of piperazine substitution | ~20 |

| 6d (Lead) | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | 4.93 |

| Data synthesized from the findings reported in Bioorganic & Medicinal Chemistry Letters (2020).[10] |

This iterative process of synthesis and testing is fundamental to medicinal chemistry, allowing for the refinement of a chemical structure to maximize its desired biological effect.

Caption: Key structural features of 5-(4-methylpiperazin-1-yl)-2-nitroaniline contributing to SIRT6 inhibition.

In-Depth Characterization of the Lead Inhibitor

Once identified, compound 6d underwent rigorous biochemical and biophysical characterization to validate its activity, confirm direct binding, and assess its specificity—all critical hurdles for a viable lead compound.

Potency and Direct Binding Confirmation

Multiple orthogonal assays were employed to build a robust profile of the inhibitor's interaction with SIRT6. This approach ensures that the observed enzymatic inhibition is due to a direct, specific binding event rather than an assay artifact.

| Assay Type | Parameter Measured | Result for Compound 6d | Significance |

| Fluor de Lys (FDL) Assay | IC₅₀ (Inhibitory Potency) | 4.93 μM | Confirms potent enzymatic inhibition.[10] |

| Surface Plasmon Resonance (SPR) | Kᴅ (Binding Affinity) | 9.76 μM | Quantifies direct binding kinetics and affinity in real-time.[10] |

| Isothermal Titration Calorimetry (ITC) | Kᴅ (Binding Affinity) | 10 μM | Provides thermodynamic confirmation of the binding event.[10] |

The strong concordance between the IC₅₀ from the enzymatic assay and the Kᴅ values from biophysical assays provides high confidence that 6d is a bona fide direct inhibitor of SIRT6.[10]

Selectivity: A Pillar of Drug Development

For a targeted therapy, selectivity is paramount to minimize off-target effects. Compound 6d was profiled against other members of the sirtuin family and the broader class of histone deacetylases (HDACs). The results demonstrated remarkable specificity.[10]

Selectivity Profile of Compound 6d:

-

SIRT1, SIRT2, SIRT3: No inhibitory activity observed at concentrations up to 200 µM.[10]

-

HDAC1-11: No inhibitory activity observed at concentrations up to 200 µM.[10]

This high degree of selectivity for SIRT6 over other closely related enzymes is a key attribute that makes 6d a promising lead compound for further development.

Preclinical Proof-of-Concept: In Vivo Efficacy

The ultimate test for a new inhibitor is its ability to elicit a desired biological response in a living system. Compound 6d was advanced into a mouse model of type 2 diabetes to assess its therapeutic potential.[10]

The central hypothesis was that by inhibiting SIRT6, the inhibitor would upregulate the glucose transporter GLUT-1, leading to increased glucose uptake and a reduction in blood glucose levels. The in vivo study confirmed this mechanism of action. In the diabetic mouse model, administration of 6d resulted in a significant increase in GLUT-1 levels and a corresponding reduction in blood glucose, providing a clear proof-of-concept for its potential as a diabetes therapeutic.[10]

Caption: Proposed mechanism of action for compound 6d in a type 2 diabetes model.

Key Experimental Protocols

Reproducibility and methodological rigor are the bedrock of scientific integrity. Below are detailed protocols for the key assays used in the characterization of this SIRT6 inhibitor.

Protocol: SIRT6 Fluor de Lys (FDL) Inhibition Assay

This protocol describes a standard method for measuring the enzymatic activity of SIRT6 and assessing the potency of inhibitors.

Objective: To determine the IC₅₀ value of a test compound against SIRT6.

Materials:

-

Recombinant human SIRT6 enzyme

-

Fluor de Lys-SIRT6 substrate (e.g., Ac-RHKK(Ac)-AMC)

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution containing Trichostatin A and trypsin

-

Test compound (e.g., Compound 6d ) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to achieve final desired concentrations (e.g., 0.1 µM to 200 µM).

-

Enzyme Reaction Setup: In each well of the 96-well plate, add the following in order:

-

20 µL of Assay Buffer

-

5 µL of test compound dilution (or DMSO for control wells)

-

10 µL of SIRT6 enzyme solution (final concentration ~1 µM)

-

5 µL of Fluor de Lys-SIRT6 substrate (final concentration ~50 µM)

-

-

Initiate Reaction: Add 10 µL of NAD⁺ solution (final concentration ~500 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Develop Signal: Add 50 µL of Developer solution to each well. This stops the SIRT6 reaction and allows the trypsin to cleave the deacetylated substrate, releasing the fluorescent AMC group.

-

Second Incubation: Incubate the plate at 37°C for 30 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Ex: 360 nm, Em: 460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Normalize the data with respect to the positive control (DMSO only, 100% activity) and negative control (no enzyme, 0% activity).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion and Future Outlook

The discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline represents a significant advancement in the field of sirtuin pharmacology. It provides researchers with a potent, selective, and cell-permeable chemical tool to further probe the biology of SIRT6. More importantly, its demonstrated efficacy in a preclinical model of type 2 diabetes establishes it as a valuable lead compound for the development of a new class of anti-diabetic drugs.[10]

Future work will likely focus on:

-

Lead Optimization: Further medicinal chemistry efforts to improve the compound's pharmacokinetic properties (ADME) and potency.

-

Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to SIRT6 to elucidate the precise binding mode and guide further design.

-

Expanded Preclinical Testing: Evaluating the therapeutic potential of this chemical series in other relevant disease models, including specific cancers and inflammatory disorders.

This body of work underscores the power of a rational, multi-disciplinary approach to drug discovery and provides a strong foundation for the development of next-generation therapeutics targeting SIRT6.

References

- 1. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro-fatty acids as activators of hSIRT6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]

Synthesis of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Executive Summary

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of numerous high-value pharmaceutical agents. Its structure, featuring a nitro-activated aromatic ring coupled with a methylpiperazine moiety, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of the primary synthetic route to this core molecule, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). It provides a detailed, field-proven experimental protocol, explains the underlying reaction mechanisms, and explores subsequent transformations, most notably the reduction of the nitro group to unlock further derivatization pathways. A key case study on the synthesis of the landmark anti-cancer drug Imatinib is presented to illustrate the profound utility of this scaffold in drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, providing the technical depth necessary for practical application and further innovation.

The this compound Scaffold: A Gateway to Bioactive Molecules

The title compound, with the molecular formula C₁₁H₁₆N₄O₂, is a substituted aniline derivative recognized for its critical role as a synthetic building block.[1][2] The strategic placement of an electron-withdrawing nitro group ortho to an amine and meta to a piperazine substituent creates a unique electronic environment that dictates its reactivity and utility.

The primary importance of this scaffold lies in its application as a key precursor to Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myelogenous leukemia (CML).[3] Synthetic routes to Imatinib frequently converge on the construction of this intermediate, which contains the essential aniline and methylpiperazine fragments of the final drug.[4][5] Beyond this flagship application, derivatives of this and similar nitro-piperazinyl aniline structures are explored for a range of biological activities, including the inhibition of enzymes like SIRT6, highlighting the scaffold's potential in developing treatments for metabolic diseases.[1]

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most efficient and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Synthetic Strategy & Rationale

The strategy hinges on reacting an activated aryl halide with N-methylpiperazine. The chosen starting material is typically 4-chloro-3-nitroaniline . This substrate is ideal for several reasons:

-

Activation: The nitro group (NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly deactivates the aromatic ring, making it electron-deficient and thus susceptible to attack by a nucleophile.

-

Directing Effect: The nitro group's activating effect is most pronounced at the ortho and para positions relative to itself. In 4-chloro-3-nitroaniline, the chlorine atom is para to the nitro group, placing it at the optimal position for substitution.

-

Leaving Group: The chloride ion (Cl⁻) is an effective leaving group, facilitating the irreversible nature of the substitution.

-

Nucleophile: N-methylpiperazine acts as the incoming nucleophile, with the secondary amine being the reactive site that attacks the electron-deficient carbon bearing the chlorine atom.

A base, such as potassium carbonate (K₂CO₃) or another non-nucleophilic base, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] The reaction is typically conducted in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the cationic intermediates and withstand the high temperatures often required.[1][6]

General Synthetic Pathway

The overall transformation is illustrated below.

Caption: General scheme for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis methods and provides a reliable framework for laboratory-scale preparation.[6]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 17.26 g | 100 | Starting Material |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 10.02 g | 100 | Nucleophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | 13.82 g | 100 | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 70 mL | - | Solvent |

Step-by-Step Synthesis Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Charging Reagents: To the flask, add 4-chloro-3-nitroaniline (17.26 g), potassium carbonate (13.82 g), N-methylpiperazine (10.02 g), and DMF (70 mL).[6]

-

Reaction: Stir the mixture and heat it to 140 °C. Maintain this temperature for approximately 10-12 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of DMF under vacuum. To the residue, add 100 mL of water and stir until the solid dissolves.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude orange solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product, this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Synthesis of Functional Derivatives

The true power of the this compound scaffold is realized in its subsequent transformations.

Key Transformation: Reduction of the Nitro Group

The most critical derivatization step is the reduction of the nitro group to a primary amine, yielding 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine . This reaction unlocks a nucleophilic site that is essential for forming amide, guanidine, or heterocyclic structures.[1][7]

Common and effective methods for this reduction include:

-

Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. This is a clean method, with water being the only byproduct.

-

Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.[1] This method is robust and widely used in laboratory settings.

Case Study: Pathway to Imatinib

The synthesis of Imatinib provides an authoritative example of derivatization. Starting from this compound, the synthesis proceeds through several key steps:

-

Reduction: The nitro group is reduced to an amine to form the corresponding diamine intermediate.

-

Guanidinylation: The newly formed aniline is reacted with cyanamide to form a guanidine group.[4]

-

Cyclization: The guanidine intermediate undergoes a condensation and cyclization reaction with a β-ketoenamine derivative, typically 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, to form the central pyrimidine ring of Imatinib.[4][5]

This sequence elegantly assembles the complex structure of Imatinib, demonstrating the strategic importance of the initial scaffold.

Diagram: Synthetic Pathway to Imatinib

Caption: Key transformations from the core scaffold to Imatinib.

Physicochemical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key proton environments: signals for the aromatic protons, distinct signals for the axial and equatorial protons of the piperazine ring, and a characteristic singlet for the N-methyl group around 2.3-2.5 ppm.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for the aromatic carbons (some shifted significantly downfield by the nitro group) and the aliphatic carbons of the piperazine ring.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 237.28, confirming the molecular weight of the compound.[2]

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust, well-established, and highly efficient process. This guide has detailed the mechanistic principles, provided a practical experimental protocol, and illustrated the compound's immense value as a versatile intermediate in medicinal chemistry. Its role in the synthesis of Imatinib underscores the power of strategic molecular design. By mastering the synthesis and subsequent derivatization of this scaffold, researchers and drug development professionals can continue to build upon its foundation to create novel and impactful therapeutic agents.

References

- 1. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 5. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 6. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing 3-Nitro-4-(4-methylpiperazin-1-yl)aniline for Potent and Selective SIRT6 Inhibition Assays

Introduction: SIRT6, a Key Regulator in Health and Disease

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play crucial roles in a multitude of cellular processes.[1][2][3] Primarily located in the nucleus, SIRT6 is a key regulator of genome stability, DNA repair, telomere maintenance, glycolysis, and inflammation.[1][4][5] Its enzymatic activities, which include deacetylation, mono-ADP-ribosylation, and deacylation, allow it to modulate the function of both histone and non-histone proteins.[6][7] Given its central role in cellular homeostasis, SIRT6 has emerged as a significant therapeutic target for a range of age-related diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[8][9] The development of potent and selective inhibitors of SIRT6 is therefore of great interest for both basic research and drug discovery.[9]

Featured Inhibitor: 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

This application note focuses on the use of this compound, a novel and potent inhibitor of SIRT6.[10] This small molecule has been identified as a highly selective inhibitor of SIRT6, making it an excellent tool for investigating the biological functions of this enzyme.

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5367-67-9 |

| Molecular Formula | C11H16N4O2 |

| Molecular Weight | 236.27 g/mol |

| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)N)--INVALID-LINK--[O-] |

Note: This compound is also referred to in some literature as 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[10]

Biological Activity:

Studies have demonstrated that this compound is a potent inhibitor of SIRT6 with an IC50 value of 4.93 μM in a Fluor de Lys (FDL) assay.[10] Importantly, it exhibits high selectivity for SIRT6, showing no significant activity against other sirtuins (SIRT1-3) or other classes of histone deacetylases (HDAC1-11) at concentrations up to 200 μM.[10] In a mouse model of type 2 diabetes, this compound was shown to increase the levels of glucose transporter GLUT-1, leading to a reduction in blood glucose.[10]

SIRT6 Signaling and Inhibition Pathway

The following diagram illustrates the central role of SIRT6 in cellular processes and the mechanism of its inhibition.

Figure 1: SIRT6 deactylates histone targets to regulate gene expression and DNA repair. Inhibition by this compound blocks these functions.

Experimental Protocols: SIRT6 Inhibition Assay

A fluorometric assay is a common and high-throughput method for measuring SIRT6 activity and screening for inhibitors.[6][11] The following protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.

Workflow for SIRT6 Fluorometric Inhibition Assay

Figure 2: A step-by-step workflow for a typical SIRT6 fluorometric inhibition assay.

Detailed Protocol

Materials:

-

SIRT6 Enzyme (human recombinant)

-

SIRT6 Assay Buffer

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

SIRT6 Fluorogenic Substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

-

NAD+ (Cofactor)

-

Developer Solution

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare SIRT6 Assay Buffer as recommended by the manufacturer. Bring to 37°C before use.[11]

-

Thaw SIRT6 enzyme on ice and dilute to the desired concentration in cold assay buffer. Keep on ice.[11]

-

Prepare a stock solution of this compound in DMSO. Further dilute to various concentrations in assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare the substrate and NAD+ solution in assay buffer according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

Blank wells: Add assay buffer and the solvent used for the inhibitor.

-

Enzyme Control (EC) wells (no inhibitor): Add SIRT6 enzyme solution and the solvent.

-

Inhibitor (Sample) wells: Add SIRT6 enzyme solution and the diluted this compound at various concentrations.

-

Inhibitor Control (optional): A known SIRT6 inhibitor like Nicotinamide can be used as a positive control.[11][12]

-

-

Enzyme-Inhibitor Pre-incubation:

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the substrate and NAD+ solution to all wells except the blank.

-

Mix the plate gently and incubate at 37°C for 60 minutes. The incubation time may need optimization.

-

-

Signal Development and Measurement:

-

Stop the reaction and generate the fluorescent signal by adding the developer solution to each well.

-

Incubate for 10-15 minutes at 37°C, protected from light.[11]

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm, but this can vary depending on the substrate used).[11]

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Sample Well / Fluorescence of Enzyme Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every assay:

-

Blank: To account for background fluorescence from the reagents.

-

Enzyme Control (No Inhibitor): Represents 100% enzyme activity.

-

Solvent Control: To ensure the solvent used to dissolve the inhibitor does not affect enzyme activity.

-

Positive Control Inhibitor: A known SIRT6 inhibitor to validate the assay's ability to detect inhibition.

Conclusion

This compound is a valuable research tool for studying the biological roles of SIRT6. Its potency and selectivity make it a superior choice for in vitro and potentially in vivo investigations. The provided protocol for a fluorometric inhibition assay offers a robust and high-throughput method for characterizing the inhibitory activity of this compound and for screening other potential SIRT6 modulators.

References

- 1. Sirtuin 6 - Wikipedia [en.wikipedia.org]

- 2. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SIRT6: novel mechanisms and links to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]

- 8. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]

- 9. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. SIRT6 Inhibitor Screening Kit (Fluorometric) (ab283376) is not available | Abcam [abcam.com]

Experimental protocol for Fluor de Lys assay with 3-Nitro-4-(4-methylpiperazin-1-yl)aniline.

An Application Guide for Researchers

Protocol for Measuring Sirtuin and HDAC Activity Using the Fluor de Lys Assay System

Abstract

This document provides a comprehensive guide to the Fluor de Lys assay, a robust, fluorescence-based system for quantifying the enzymatic activity of Class III histone deacetylases (sirtuins) and classical histone deacetylases (HDACs). We will detail the core principles of the assay, provide step-by-step protocols for measuring enzyme kinetics and for screening potential inhibitors, and offer insights into data analysis and interpretation. While this guide presents a general framework, we will use the specific context of screening a small molecule, such as 3-Nitro-4-(4-methylpiperazin-1-yl)aniline, as a test case for an inhibitor study against a sirtuin enzyme (SIRT2).

Introduction: The Fluor de Lys Assay Principle

The Fluor de Lys (Fluorogenic Lysine) assay is a powerful tool for drug discovery and enzymatic research, offering a sensitive and high-throughput alternative to traditional radioisotope or HPLC-based methods.[1] The assay's mechanism is an elegant two-step enzymatic cascade.

-

Deacetylation: The process begins when an NAD⁺-dependent sirtuin or a Zn²⁺-dependent HDAC enzyme removes the acetyl group from an acetylated lysine residue on a specially designed peptide substrate.[2][3] This initial reaction is the primary focus of measurement. For sirtuins, the co-substrate NAD⁺ is essential for the reaction, yielding the deacetylated peptide, O-acetyl-ADP-ribose, and nicotinamide.[4]

-

Fluorophore Release: The deacetylated peptide then becomes susceptible to cleavage by a developer enzyme, typically a protease like trypsin, which is added in the second step.[5] This cleavage releases a fluorophore, most commonly 7-amino-4-methylcoumarin (AMC), from the peptide backbone. The resulting fluorescence intensity is directly proportional to the amount of deacetylated substrate, and thus, to the activity of the HDAC or sirtuin enzyme.[6]

This application note will focus on a protocol optimized for sirtuin 2 (SIRT2), a key enzyme implicated in cellular metabolism and transcriptional control, making it a significant target for therapeutic development.[7][8]

Clarification on Assay Components: Substrates vs. Test Compounds

It is critical to distinguish between the assay's substrate and the test compound (e.g., a potential inhibitor).

-

Fluor de Lys Substrate: This is always a synthetic peptide containing an acetylated lysine coupled to a fluorophore. A widely used substrate for SIRT2 is based on the p53 amino acid sequence, such as Ac-Gln-Pro-Lys-Lys(Ac)-AMC.[2][9][10][11]

-

Test Compound: This is the molecule being investigated for its effect on enzyme activity. For the purposes of this guide, we will use This compound as an example of a small molecule to be screened for potential inhibitory effects on SIRT2. This compound itself is not a substrate for the assay.[12][13][14]

Materials and Reagents

-

Enzyme: Recombinant Human SIRT2 (e.g., Enzo Life Sciences, BML-SE251)[10]

-

Substrate: Fluor de Lys-SIRT2 Substrate (e.g., Enzo Life Sciences, BML-KI179), typically supplied as a 5 mM solution.[9]

-

Co-substrate: β-Nicotinamide adenine dinucleotide (NAD⁺), high purity.

-

Developer: Fluor de Lys Developer II (e.g., Enzo Life Sciences, BML-KI176).

-

Standard: Fluor de Lys Deacetylated Standard (e.g., Enzo Life Sciences, BML-KI142) for creating a standard curve.[15]

-

Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

-

Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Positive Control Inhibitor: Nicotinamide (a known sirtuin inhibitor).[4]

-

Hardware:

Experimental Workflow Overview

The overall process involves preparing reagents, setting up the enzymatic reaction with or without the test compound, stopping the reaction while simultaneously initiating fluorophore release, and measuring the output.

Caption: High-level experimental workflow for the Fluor de Lys assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL before the addition of the developer.

Reagent Preparation

Prepare fresh dilutions of all reagents in Assay Buffer immediately before use.

| Reagent | Stock Conc. | Working Conc. (2X) | Dilution Notes |

| SIRT2 Enzyme | (Varies) | 20 U/mL | Dilute in cold Assay Buffer. Keep on ice. |

| FdL-SIRT2 Substrate | 5 mM | 100 µM | Dilute in Assay Buffer. |

| NAD⁺ | 50 mM | 1 mM | Dilute in Assay Buffer. |

| Test Compound | 10 mM (DMSO) | 2X Final Conc. | Perform serial dilutions in Assay Buffer. Keep DMSO concentration constant across all wells (e.g., <1%). |

| Nicotinamide | 500 mM | 20 mM | Positive control inhibitor. Dilute in Assay Buffer. |

Assay Plate Setup

-

Reaction Mix Preparation: Prepare a master mix of 2X NAD⁺ in Assay Buffer.

-

Plate Loading (25 µL per well):

-

Blank Wells (No Enzyme): Add 25 µL of Assay Buffer.

-

Vehicle Control Wells: Add 12.5 µL of the NAD⁺ master mix, 1% DMSO (or the same concentration as your test compound), and bring the volume to 25 µL with Assay Buffer.

-

Test Compound Wells: Add 12.5 µL of the NAD⁺ master mix and 12.5 µL of your 2X serially diluted test compound (e.g., this compound).

-

Positive Control Wells: Add 12.5 µL of the NAD⁺ master mix and 12.5 µL of 2X Nicotinamide.

-

Enzyme Addition: To all wells except the Blank, add 12.5 µL of the 2X SIRT2 enzyme solution. To the Blank wells, add 12.5 µL of Assay Buffer. Mix gently by tapping the plate.

-

-

Reaction Initiation:

-

To all wells, add 25 µL of the 2X Fluor de Lys-SIRT2 Substrate solution. The final volume in each well is now 50 µL.

-

Mix the plate gently for 30 seconds.

-

Incubation

-

Cover the plate to protect it from light.

-

Incubate at 37°C for 60 minutes. The optimal incubation time may vary depending on enzyme concentration and should be determined empirically to ensure the reaction is within the linear range.

Development and Signal Reading

-

Prepare Developer: Shortly before the incubation ends, prepare the Fluor de Lys Developer II solution according to the manufacturer's instructions. This often involves diluting a concentrate and adding Trichostatin A to inhibit any classical HDAC activity.[16]

-

Stop Reaction: Add 50 µL of the prepared Developer solution to each well. This stops the SIRT2 enzymatic reaction and initiates the cleavage of the deacetylated substrate.[16]

-

Incubate: Cover the plate and incubate at room temperature for 15 minutes.

-

Read Fluorescence: Measure the fluorescence using a microplate fluorimeter set to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis and Interpretation

Proper data analysis requires subtracting background fluorescence and normalizing the results to controls.

Caption: Data analysis pipeline for determining inhibitor IC₅₀ values.

Calculating Percent Inhibition

-

Background Subtraction: Calculate the average RFU from the "Blank" (no enzyme) wells. Subtract this value from all other wells.

-

Determine Controls:

-

The "Vehicle Control" (enzyme + substrate + DMSO) represents 0% inhibition (maximum activity).

-

The "Positive Control" (enzyme + substrate + Nicotinamide) should show significant inhibition.

-

-

Calculate % Inhibition for each concentration of the test compound:

% Inhibition = (1 - (RFU_Test_Compound / RFU_Vehicle_Control)) * 100

Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.

-

Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

-

Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (sigmoidal) curve.

-

The IC₅₀ value is derived from this curve fit.

Troubleshooting and Best Practices

-

High Background: Ensure the developer solution is fresh and properly prepared. Check for autofluorescence from the test compound by running a control plate with the compound and developer but no enzyme or substrate.

-

Low Signal: The enzyme may be inactive or the incubation time too short. Confirm enzyme activity with a positive control and optimize the reaction time.

-

DMSO Effects: Keep the final DMSO concentration consistent and low (ideally ≤1%) across all wells, as higher concentrations can inhibit enzyme activity.

-

Linear Range: For kinetic studies, ensure the reaction progress is linear over the chosen time course. This can be checked by taking multiple readings over time. The reaction should not proceed to completion (>15% substrate turnover) for initial velocity measurements.

References

- 1. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzo Life Sciences FLUOR DE LYS SIRT2 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]

- 3. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzo Life Sciences FLUOR DE LYS SIRT2 deacetylase substrate (0.5µmol), | Fisher Scientific [fishersci.com]

- 10. FLUOR DE LYS SIRT2 Fluorometric Drug Discovery Assay Kit, Enzo Life Sciences - BML-AK556-0001, 96 Wells [dabos.com]

- 11. SIRT2 Direct Fluorescent Screening Assay Kit - 96 Well | Crispr Update [crisprupdate.com]

- 12. Buy 3-(4-Methylpiperazin-1-yl)-2-nitroaniline | 74628-20-9 [smolecule.com]

- 13. This compound - CAS:5367-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 14. scbt.com [scbt.com]

- 15. Enzo Life Sciences FLUOR DE LYS HDAC fluorometric cellular activity assay | Fisher Scientific [fishersci.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. bpsbioscience.com [bpsbioscience.com]

Surface Plasmon Resonance (SPR) protocol for 3-Nitro-4-(4-methylpiperazin-1-yl)aniline binding kinetics.

Application Note: Characterizing Small Molecule Binding Kinetics Using Surface Plasmon Resonance (SPR)

Topic: A Detailed Protocol for Analyzing the Binding Kinetics of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

Introduction: The Challenge and Power of Small Molecule SPR

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that enables the real-time measurement of molecular interactions.[1] In the realm of drug discovery, SPR has become an indispensable tool for characterizing the binding of small molecule candidates to therapeutic protein targets, providing crucial data on binding affinity (how strongly they bind) and kinetics (how fast they bind and dissociate).[2][3][4] This information is vital for guiding lead optimization and understanding a drug's potential mechanism of action.

Analyzing small molecules and fragments (typically < 500 Da) presents unique challenges.[5] Their low molecular weight produces an intrinsically small signal upon binding, which can be difficult to distinguish from background noise or instrument artifacts.[6] Furthermore, these interactions are often characterized by weak affinities and rapid kinetics, demanding high sensitivity and careful experimental design to capture accurately.[7]

This application note provides a comprehensive, field-proven protocol for determining the binding kinetics of a representative small molecule, this compound, to a model protein target. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the causality behind critical experimental choices, ensuring the generation of robust, reliable, and publication-quality data.

Principle of the Assay: From Refractive Index to Kinetic Constants

The SPR phenomenon occurs when polarized light strikes an electrically conductive metal film (typically gold) at the interface of two media with different refractive indices. At a specific angle of incidence, known as the resonance angle, the light energy excites collective oscillations of free electrons in the metal film, called surface plasmons, causing a sharp decrease in the intensity of the reflected light.[8]

In a typical SPR experiment for small molecule analysis, the following occurs:

-

Immobilization: A high molecular weight protein target (the "ligand") is immobilized onto the gold surface of a sensor chip.[9]

-

Interaction: A solution containing the small molecule (the "analyte") is flowed over the sensor surface.

-

Detection: As the analyte binds to the immobilized ligand, the accumulation of mass at the surface changes the local refractive index.[1][4] This change in refractive index causes a proportional shift in the resonance angle, which is monitored in real-time and recorded in Resonance Units (RU).

-

Sensorgram: The resulting plot of RU versus time is called a sensorgram. It provides a complete kinetic profile of the interaction, including an association phase (as the analyte binds), a potential steady-state phase, and a dissociation phase (as the analyte unbinds).[4]

By analyzing sensorgrams generated from a series of analyte concentrations, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ) can be precisely calculated.

Experimental Design and Rationale

Thoughtful experimental design is the cornerstone of a successful small molecule SPR assay. Each choice, from assay orientation to buffer composition, is made to maximize the specific binding signal while minimizing potential artifacts.

Assay Orientation: Why the Protein is the Ligand

For small molecule studies, the protein target is almost always immobilized as the ligand, while the small molecule is injected as the analyte. The rationale is straightforward: the SPR response is directly proportional to the change in mass on the sensor surface.[10] Immobilizing the larger binding partner ensures that the binding of the much smaller analyte results in a more significant and detectable percentage increase in total mass, thereby maximizing the signal-to-noise ratio.[11]

Sensor Chip Selection

The choice of sensor chip is critical and depends on the properties of the ligand.[12]

| Sensor Chip Type | Surface Chemistry | Recommended Use Case | Rationale |

| CM5 / CDH | 3D Carboxymethylated Dextran | First choice for most proteins. [13][14] | The 3D hydrogel matrix provides a high capacity for ligand immobilization, which is crucial for increasing the signal when detecting low molecular weight analytes.[15] |

| Planar (C1, COOH1) | 2D Carboxylated Surface | Interactions involving very large proteins, viruses, or when dextran causes non-specific binding.[13][14] | Minimizes distance from the gold surface but has a lower capacity, making it less ideal for small molecule detection unless the dextran matrix is problematic. |

| NTA | Nitrilotriacetic Acid | Capture of His-tagged proteins.[13][16] | Allows for oriented capture of the ligand, but regeneration can sometimes strip the ligand, requiring recapture in each cycle.[11] |

| SA | Streptavidin | High-affinity capture of biotinylated ligands.[13][15] | Provides a very stable surface, as the streptavidin-biotin bond is extremely strong.[15] This is an excellent alternative to covalent coupling.[17] |

For this protocol, we will proceed with a CM5 sensor chip due to its versatility and high binding capacity, which is advantageous for small molecule analysis.[6]

Running Buffer Optimization

The running buffer is critical for maintaining protein stability and minimizing non-specific binding (NSB).[12] A well-optimized buffer ensures that the observed signal is due to the specific interaction of interest.

-

Standard Buffer: A common starting point is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Minimizing NSB: If the analyte is highly charged or hydrophobic, NSB to the negatively charged dextran surface can be an issue.[11] To mitigate this:

-